Soraprazan

Catalog No.
S595521
CAS No.
261944-46-1
M.F
C21H25N3O3
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Soraprazan

CAS Number

261944-46-1

Product Name

Soraprazan

IUPAC Name

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1

InChI Key

PWILYDZRJORZDR-MISYRCLQSA-N

SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C

Synonyms

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-H)(1,7)naphtyridin-8-ol, 2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-h)(1,7)naphthyridine, BYK 61359, BYK-61359, BYK61359, remofuscin, soraprazan

Canonical SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C

Isomeric SMILES

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C

Mechanism of Action in Stargardt Disease

Stargardt disease is characterized by the accumulation of a waste product called lipofuscin in the retinal pigment epithelium (RPE) cells. This accumulation disrupts the normal function of these cells, ultimately leading to vision loss. Soraprazan is believed to work by promoting the removal of lipofuscin from the RPE cells, potentially slowing or halting the progression of the disease. Studies in animal models have shown that Soraprazan can effectively reduce lipofuscin levels in the retina [].

Clinical Trials

While Soraprazan was originally developed for treating gastroesophageal reflux disease, its potential for treating Stargardt disease has led to ongoing clinical trials. A phase II clinical trial has been conducted to evaluate the safety and efficacy of orally administered Soraprazan in Stargardt patients. This study demonstrated good tolerability of the drug, paving the way for further investigation [].

Soraprazan, also known as remofuscin, is a small molecule compound classified as a substituted imidazo(1,2-h)(1,7)naphtyridine derivative. It is primarily recognized for its role as a selective, reversible inhibitor of the hydrogen-potassium adenosine triphosphatase enzyme, commonly referred to as H,K-ATPase. This enzyme is crucial for gastric acid secretion in the stomach. Soraprazan has garnered attention not only for its potential application in treating gastroesophageal reflux disease but also for its emerging role in addressing retinal diseases such as Stargardt disease, where it may help in the removal of toxic lipofuscin deposits from retinal pigment epithelium cells .

Soraprazan's mechanism of action is still being explored. However, research suggests it functions by inhibiting H,K-ATPase in the stomach, leading to reduced acid secretion [, ]. In the context of Stargardt's disease, the focus is on its potential ability to promote the removal of lipofuscin, a cellular waste product that accumulates in the retinal pigment epithelium (RPE) cells, from these cells. This accumulation is a hallmark of Stargardt's disease, and Soraprazan might help prevent or slow disease progression by facilitating lipofuscin clearance.

Soraprazan exhibits notable biological activity through its mechanism of action as an H,K-ATPase inhibitor. It binds with high affinity to the enzyme, leading to immediate and potent inhibition of gastric acid secretion . In the context of Stargardt disease, Soraprazan has demonstrated the ability to promote the clearance of lipofuscin from retinal pigment epithelium cells, potentially slowing the progression of vision loss associated with this condition .

Soraprazan's primary applications include:

  • Gastroesophageal Reflux Disease: Initially developed to treat this condition by inhibiting gastric acid secretion.
  • Stargardt Disease: Currently under investigation for its potential to remove lipofuscin from retinal cells, thereby addressing a significant cause of vision loss in affected patients .

Interaction studies have shown that Soraprazan effectively inhibits H,K-ATPase with a dissociation constant (Kd) of approximately 28.27 nM. This high selectivity and potency make it a promising candidate for therapeutic use against conditions related to excessive gastric acid production . Ongoing research continues to explore its pharmacokinetics and dynamics in various biological systems.

Several compounds share structural or functional similarities with Soraprazan. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
EsomeprazoleProton Pump InhibitorGastroesophageal reflux diseaseS-enantiomer of omeprazole; used widely in clinical settings.
OmeprazoleProton Pump InhibitorPeptic ulcers and GERDFirst proton pump inhibitor; well-established efficacy.
LansoprazoleProton Pump InhibitorPeptic ulcers and GERDRapid absorption and action; often used in combination therapies.
RabeprazoleProton Pump InhibitorGERD and Zollinger-Ellison syndromeShorter half-life; may have different metabolic pathways.

Soraprazan stands out due to its dual therapeutic potential—addressing both gastric conditions and retinal diseases—making it unique among its peers . Its selective action on H,K-ATPase and emerging applications in ocular health further highlight its distinctive profile in medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

367.18959167 g/mol

Monoisotopic Mass

367.18959167 g/mol

Heavy Atom Count

27

UNII

5XB3671655

Pharmacology

Soraprazan is a potent and reversible inhibitor of the gastric H+/K+ ATPase proton pump with potassium-competitive acid blocking (P-CAB) activity. Soraprazan binds very specifically, competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.

Wikipedia

Soraprazan

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

Explore Compound Types